molecular formula C8H7NOS2 B8473561 4-(2-Thienyl)-2-thiazolylmethanol

4-(2-Thienyl)-2-thiazolylmethanol

Cat. No. B8473561
M. Wt: 197.3 g/mol
InChI Key: VWPSTPSGTWVLJD-UHFFFAOYSA-N
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Patent
US06211215B1

Procedure details

Methanol (1.5 ml) in tetrahydrofuran (2 ml) was added dropwise to a stirred and refluxed mixture of ethyl 4-(2-thienyl)-2-thiazolecarboxylate (1.36 g), sodium borohydride (0.35 g) and tetrahydrofuran (15 ml). After refluxing for 1 h, the reaction mixture was poured into water, acidified with 1N HCl and extracted with ethyl acetate. The ethyl acetate layer was washed with water, dried (MgSO4), and concentrated to give 4-(2-thienyl)-2-thiazolylmethanol (0.92 g, 82%). Recrystallization from ethyl acetate-hexane gave colorless prisms, mp 113-114° C.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
0.35 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO.[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[C:8]1[N:9]=[C:10]([C:13](OCC)=[O:14])[S:11][CH:12]=1.[BH4-].[Na+].Cl>O1CCCC1.O>[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[C:8]1[N:9]=[C:10]([CH2:13][OH:14])[S:11][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.36 g
Type
reactant
Smiles
S1C(=CC=C1)C=1N=C(SC1)C(=O)OCC
Name
Quantity
0.35 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C=1N=C(SC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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